2-Amino-1-(2,6-difluorophenyl)ethanol
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Overview
Description
2-Amino-1-(2,6-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H10F2NO It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,6-difluorophenyl)ethanol typically involves the reaction of 2,6-difluoroacetophenone with ammonia or an amine source under reductive conditions. One common method includes the reduction of 2,6-difluoroacetophenone using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to achieve the reduction of 2,6-difluoroacetophenone to the desired amino alcohol.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,6-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzophenone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Amino-1-(2,6-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluorophenyl ring enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,4-difluorophenyl)ethanol
- 2-Amino-1-(3,5-difluorophenyl)ethanol
- 2-Amino-1-(2,6-dichlorophenyl)ethanol
Uniqueness
2-Amino-1-(2,6-difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHQXTUNHJLDMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588009 |
Source
|
Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133562-32-0 |
Source
|
Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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